2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and fluorine substituents: These can be added via electrophilic aromatic substitution or other suitable methods.
Attachment of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Some examples include:
4-Chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the synthesis of bio-active compounds.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Known for their antibacterial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22FN5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-6-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C17H22FN5O2/c1-3-13-15(18)16(21-11-20-13)25-10-12-5-8-23(9-6-12)17-19-7-4-14(22-17)24-2/h4,7,11-12H,3,5-6,8-10H2,1-2H3 |
InChI Key |
STHCUIYTMRZLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)OC)F |
Origin of Product |
United States |
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